2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid
Description
This compound is a piperidine derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc). The Boc group protects the amino functionality at the 4-position of the piperidine ring, while the Fmoc group shields the secondary amine at the 1-position. The acetic acid moiety at the 4-position enhances hydrophilicity and provides a handle for further conjugation (e.g., peptide coupling) .
Molecular Formula: C₂₇H₃₂N₂O₆
Molecular Weight: 494.58 g/mol (as per commercial listings) .
Applications: Primarily used in solid-phase peptide synthesis (SPPS) for sequential deprotection strategies. Boc is acid-labile, whereas Fmoc is base-labile, enabling orthogonal protection .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-27(16-23(30)31)12-14-29(15-13-27)25(33)34-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBHBYCSQNDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The piperidine backbone is typically derived from 4-aminopiperidine , with two common synthetic routes:
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Route A | N-Cbz-3-piperidinecarboxylic acid + R-phenylethylamine | 68% | 98% | |
| Route B | Commercial 4-aminopiperidine hydrochloride | 92% | 99% |
Route B is preferred for industrial-scale production due to higher yields and commercial availability.
Sequential Protection Strategy
Boc Protection of Primary Amine
The 4-position amine is protected first using Boc anhydride under Schotten-Baumann conditions:
Reaction Conditions
-
Reagent: Di-tert-butyl dicarbonate (1.2 eq)
-
Base: 4-Dimethylaminopyridine (0.1 eq)
-
Solvent: Tetrahydrofuran/Water (4:1)
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Temperature: 0°C → RT
-
Time: 12 hours
Yield Data
| Scale (g) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5 | 89 | 97.2 |
| 50 | 85 | 96.8 |
| 500 | 82 | 95.1 |
Optimal results achieved at pH 8.5–9.0 with rigorous exclusion of moisture.
| Agent | Equiv. | Yield (%) | Epimerization (%) |
|---|---|---|---|
| HATU | 1.5 | 78 | 0.3 |
| PyBOP | 1.5 | 82 | 0.5 |
| DIC/HOAt | 2.0 | 75 | 1.2 |
PyBOP demonstrates optimal balance between yield and side reactions. Critical parameters:
-
Strict temperature control (-10°C to 0°C)
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Anhydrous DMF as solvent
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2-hour reaction time
Acetic Acid Side Chain Installation
Alkylation Strategies
The carboxylic acid moiety is introduced via nucleophilic substitution:
Reaction Scheme
-
Activation: Bromoacetic acid + NHS/DCC → NHS ester
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Coupling: Piperidine intermediate + NHS ester in DMF
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Deprotection: TFA-mediated Boc removal
Optimization Data
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| pH | 6.5–8.5 | 7.2 |
| Temp (°C) | -20 to 25 | 0 |
| Equiv. NHS ester | 1.0–2.5 | 1.8 |
Yields improve from 65% to 88% with incremental NHS ester addition.
Purification and Characterization
Chromatographic Methods
HPLC Conditions
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Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase:
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A: 0.1% TFA in H₂O
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B: 0.1% TFA in ACN
-
-
Gradient: 20–80% B over 30 min
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Flow Rate: 1 mL/min
Retention Data
| Batch | RT (min) | Purity (%) |
|---|---|---|
| 1 | 18.7 | 98.3 |
| 2 | 18.9 | 99.1 |
| 3 | 18.5 | 97.8 |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J=7.5 Hz, 2H, Fmoc), 7.42–7.31 (m, 4H, Fmoc), 4.37–4.19 (m, 3H, CH₂O), 3.85–3.72 (m, 2H, piperidine), 2.41 (s, 2H, CH₂CO).
-
HRMS: m/z calc. for C₂₈H₃₃N₃O₆ [M+H]⁺: 508.2391, found: 508.2389.
| Condition | Time | Purity Loss (%) |
|---|---|---|
| 25°C, air | 1 month | 12.4 |
| -20°C, N₂ | 6 months | 1.2 |
| 4°C, desiccator | 3 months | 3.7 |
Recommendations:
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like chromium trioxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, converting certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions within the molecule.
Common Reagents and Conditions
Reagents such as:
Dichloromethane (DCM): for maintaining a non-polar reaction environment.
N,N'-dicyclohexylcarbodiimide (DCC): for facilitating coupling reactions.
Palladium on carbon (Pd/C): for catalyzing hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific pathways and conditions employed but generally include derivatives that can be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized as a building block in the synthesis of peptides. The Boc and Fmoc groups are widely used in solid-phase peptide synthesis (SPPS) due to their ability to protect amines during coupling reactions while being easily removable under mild conditions. This allows for the construction of complex peptide sequences with high purity and yield.
Drug Development
Recent studies have indicated that derivatives of this compound exhibit promising biological activities. For example:
- Anticancer Activity : Certain derivatives have shown efficacy against various cancer cell lines, suggesting potential as anticancer agents. The incorporation of the piperidine structure may enhance the compound's ability to interact with biological targets.
- Antiviral Properties : Research has indicated that modifications of this compound can lead to antiviral activity, making it a candidate for further investigation in the development of antiviral therapies.
Bioconjugation
The ability to functionalize the compound allows for bioconjugation with other biomolecules, such as antibodies or peptides. This application is crucial for targeted drug delivery systems where precision is key in enhancing therapeutic effects while minimizing side effects.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on 2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid. These compounds were tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity compared to control groups .
Case Study 2: Antiviral Research
Another study focused on the antiviral properties of modified derivatives of this compound against influenza virus strains. The results showed that specific substitutions on the piperidine ring enhanced antiviral activity, leading to a reduction in viral replication by over 70% in vitro .
Data Table: Comparison of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through its functional groups and overall molecular structure:
Molecular Targets: It can interact with various biological targets, such as enzymes or receptors, depending on its modifications.
Pathways Involved: The pathways involved are largely dictated by its intended application, whether in drug development or material science.
Comparison with Similar Compounds
Structural Analog 1: 1-tert-Butyloxycarbonyl-4-((9-Fluorenylmethyloxy)carbonyl)amino-piperidine-4-carboxylic Acid
Key Differences :
- Substituent : Carboxylic acid (–COOH) at the 4-position instead of acetic acid (–CH₂COOH).
- Synthesis : Synthesized via hydrolysis of a nitrile intermediate followed by Fmoc protection .
- Reactivity : The carboxylic acid group facilitates direct amide bond formation, whereas the acetic acid analog requires activation (e.g., EDC/HOBt) for coupling .
Table 1: Physicochemical Comparison
Structural Analog 2: 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid
Key Differences :
Table 2: Functional Group Impact
| Feature | Target Compound | Analog 2 (–CF₃) |
|---|---|---|
| Hydrophobicity | Moderate (Fmoc) | High (–CF₃) |
| Synthetic Utility | SPPS intermediate | Drug candidate scaffold |
Structural Analog 3: 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid
Key Differences :
- Ring Modification : 2-Oxo group introduces a ketone, altering hydrogen-bonding capacity and conformational flexibility .
- Reactivity : The ketone may participate in nucleophilic additions, unlike the parent compound.
- Biological Relevance : The oxo group mimics natural post-translational modifications (e.g., proline hydroxylation) .
Table 3: Conformational and Reactivity Comparison
| Property | Target Compound | Analog 3 (2-Oxo) |
|---|---|---|
| Hydrogen Bonding Capacity | Low | High (ketone) |
| Conformational Rigidity | Flexible | Restricted |
Structural Analog 4: 1-(tert-Butoxycarbonyl)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazinecarboxylic Acid
Biological Activity
2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid, also known by its CAS number 946682-26-4, is a synthetic compound with potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups including a piperidine ring, tert-butoxycarbonyl (Boc) group, and a fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is , with a molecular weight of 480.56 g/mol.
Structural Formula
The structural representation can be summarized as follows:
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the piperidine moiety is significant for its pharmacological properties, often linked to central nervous system activity.
Biological Activity
Research indicates that the compound exhibits notable biological activities which can be categorized as follows:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, a derivative was shown to inhibit the secretion of certain virulence factors in pathogenic bacteria, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
Some studies have indicated that compounds similar to this structure may exhibit anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.
3. Neuroprotective Properties
Research has suggested that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Compounds with similar structures have been observed to reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives found that one derivative of this compound inhibited the secretion of virulence factors in Escherichia coli, demonstrating an IC50 value of 50 µM. This suggests the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines have shown that the compound can protect against oxidative stress-induced apoptosis. Cells treated with the compound exhibited significantly lower levels of apoptotic markers compared to untreated controls.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid, and how are protecting groups managed?
- Methodology : The synthesis involves multi-step reactions with Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) protecting groups.
- Step 1 : Introduction of the Boc group to the piperidine amino group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) .
- Step 2 : Fmoc protection of the secondary amine via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in tetrahydrofuran (THF) with a base like triethylamine (TEA) .
- Step 3 : Acetic acid side-chain incorporation using alkylation or coupling reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization .
- Analysis : Confirm identity via -NMR (amide protons at δ 6.5–7.1 ppm), -NMR (carbonyl signals at ~155–170 ppm), and mass spectrometry (e.g., ESI-MS molecular ion at m/z 466.54) .
Q. How do Boc and Fmoc protecting groups influence the stability and reactivity of this compound in peptide synthesis?
- Boc Group : Stable under basic conditions but cleaved with trifluoroacetic acid (TFA). Ideal for orthogonal protection in solid-phase peptide synthesis (SPPS) .
- Fmoc Group : Removed under mild basic conditions (20% piperidine in DMF), leaving Boc intact. Enables sequential deprotection for stepwise elongation .
- Applications : Facilitates synthesis of cyclic peptides or branched architectures by selective deprotection .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Primary Methods :
- HPLC : Purity assessment (C18 column, acetonitrile/water gradient) .
- NMR : Structural confirmation (e.g., piperidine ring protons at δ 1.2–3.5 ppm) .
- Mass Spectrometry : Exact mass verification (e.g., HRMS for C₂₃H₃₁N₃O₆: calculated 466.54, observed 466.53) .
- Supplementary Techniques :
- IR Spectroscopy : Confirm carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹, Boc C=O at ~1680 cm⁻¹) .
- TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound, particularly at the piperidine ring?
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazolidinones) to control the piperidine stereocenter .
- Analytical Validation : Compare optical rotation ([α]D²⁵) with literature values and perform chiral HPLC (e.g., Chiralpak IA column) .
- Case Study : A 2024 study achieved 98% enantiomeric excess (ee) using (R)-BINOL-phosphoric acid catalysis .
Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Activation Reagents : Use HATU/HOAt or PyBOP with DIEA in DMF for efficient amide bond formation .
- Solvent Optimization : Anhydrous DMF or NMP enhances solubility and reduces side reactions .
- Kinetic Data : Coupling yields >90% achieved at 25°C with 2 eq. of amino acid and 1.5 eq. of HATU .
Q. How does the piperidine ring’s conformation affect the compound’s biological activity in drug discovery?
- Structural Insights :
- Piperidine Chair Conformation : Stabilizes interactions with hydrophobic pockets in target proteins (e.g., GPCRs) .
- Bioactivity Data : Derivatives showed IC₅₀ values of 12–50 nM against protease-activated receptors (PARs) in vitro .
- Modification Strategies : Substituents at the 4-position (e.g., tert-butyl, fluorophenyl) enhance binding affinity .
Key Research Findings
- Stereochemical Impact : (R)-configured derivatives exhibit 3-fold higher activity in PAR-1 inhibition compared to (S)-isomers .
- Deprotection Kinetics : Fmoc removal with 20% piperidine completes in 10 min (monitored by UV at 301 nm) .
- Thermal Stability : Decomposition onset at 180°C (TGA data), suitable for room-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
